molecular formula C11H17N3O3 B2996203 tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate CAS No. 2126159-44-0

tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No. B2996203
CAS RN: 2126159-44-0
M. Wt: 239.275
InChI Key: WPDKBKFEGFLLSD-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate, also known as TBI or TBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. Additionally, tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. Additionally, tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been shown to have anti-inflammatory and anti-angiogenic properties, which may contribute to its potential as a cancer therapy. tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has also been found to inhibit the formation of amyloid beta plaques in the brain, which may have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate for lab experiments is its potential as a cancer therapy. tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been shown to have antitumor properties, making it a promising candidate for cancer treatment. Additionally, tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been found to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques in the brain. However, there are also limitations to the use of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate in lab experiments. For example, the mechanism of action of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate. One area of interest is the development of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate as a cancer therapy. Further studies are needed to optimize the use of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate in cancer treatment, including investigations into its mechanism of action and potential side effects. Additionally, there is potential for tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate to be developed as a treatment for Alzheimer's disease, and further research is needed to explore this possibility. Finally, there is potential for the development of new derivatives of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate with improved therapeutic properties, and further research is needed to investigate this possibility.

Synthesis Methods

The synthesis of tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves the reaction of tert-butyl 2-amino-3-cyanopropanoate with 1,2-dibromoethane and sodium hydride in dimethylformamide. The resulting product is then treated with hydrochloric acid and potassium carbonate to form tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate as a white solid.

Scientific Research Applications

Tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for cancer therapy. Additionally, tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has been shown to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques in the brain.

properties

IUPAC Name

tert-butyl 2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)8-9(12)13-7-6-16-5-4-14(7)8/h4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKBKFEGFLLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

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